1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Overview
Description
1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a methoxyphenyl group, a phenylpyrrolidinone moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate, which is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to form the final urea compound. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated pyrrolidinone .
Scientific Research Applications
1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)carboxamide
- 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)thiourea
- 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)hydrazide
Uniqueness
1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea stands out due to its specific urea linkage, which imparts unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-14(8-10-17)12-20-19(24)21-15-11-18(23)22(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMKTGAPPLBZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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